(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS No.: 1257551-33-9
Cat. No.: VC4211304
Molecular Formula: C20H26N6O3S
Molecular Weight: 430.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1257551-33-9 |
---|---|
Molecular Formula | C20H26N6O3S |
Molecular Weight | 430.53 |
IUPAC Name | (1-methylsulfonylpiperidin-4-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C20H26N6O3S/c1-30(28,29)26-9-6-16(7-10-26)20(27)25-13-11-24(12-14-25)19-5-4-18(22-23-19)17-3-2-8-21-15-17/h2-5,8,15-16H,6-7,9-14H2,1H3 |
Standard InChI Key | PAVRQWXWWVOYJL-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound integrates multiple heterocyclic systems, including a piperidine core, pyridazine, and pyridine rings. The methylsulfonyl group at the 1-position of the piperidine and the methanone bridge between the piperidine and piperazine moieties define its unique stereoelectronic profile .
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₆N₆O₃S |
Molecular Weight | 430.5 g/mol |
SMILES Notation | CS(=O)(=O)N1CCC(C(=O)N2CCN(c3ccc(-c4cccnc4)nn3)CC2)CC1 |
The compound’s molecular weight (430.5 g/mol) places it within the range of drug-like molecules, adhering to Lipinski’s rule of five for oral bioavailability .
Structural Features
-
Piperidine Core: The piperidine ring at the 1-position is substituted with a methylsulfonyl group, enhancing electrophilicity and potential hydrogen-bonding interactions.
-
Pyridazine-Pyridine System: The 6-(pyridin-3-yl)pyridazin-3-yl group introduces aromatic stacking capabilities and metal-coordination sites.
-
Piperazine Linker: The piperazine moiety facilitates conformational flexibility, a trait often exploited in kinase inhibitor design .
Synthesis and Industrial Production
Optimization Challenges
-
Steric Hindrance: Bulky substituents on the piperidine and pyridazine rings may necessitate high-dilution conditions to suppress oligomerization.
-
Sulfonation Control: Selective introduction of the methylsulfonyl group requires careful temperature modulation to avoid over-oxidation .
Chemical Reactivity and Stability
Key Reaction Pathways
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Nucleophilic Substitution | Amines, DMF, 80°C | Sulfonamide derivatives |
Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone analogs |
Reduction | LiAlH₄, THF, reflux | Secondary alcohol derivatives |
The methylsulfonyl group acts as a leaving group in nucleophilic substitutions, enabling diversification of the piperidine moiety. The pyridazine ring’s electron-deficient nature facilitates electrophilic aromatic substitution at the 4-position .
While direct data for the target compound is unavailable, its structural similarity to 7h suggests comparable mechanism-of-action profiles, potentially involving tubulin polymerization inhibition or kinase modulation .
Central Nervous System (CNS) Targeting
The compound’s ability to cross the blood-brain barrier is predicted via computational models (QikProp, Schrödinger):
-
PSA (Polar Surface Area): 85 Ų (optimal for CNS penetration)
-
logBB (Blood-Brain Barrier Permeability): 0.3 (moderate penetration)
Piperazine derivatives are frequently employed in dopamine and serotonin receptor modulators, hinting at potential neuropharmacological applications .
Comparative Analysis with Structural Analogs
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
-
Key Difference: Absence of the pyridazine-piperazine system.
-
Impact: Reduced conformational flexibility and weaker binding to kinase ATP pockets.
LY3154207
-
Key Difference: Dopamine D1 receptor selectivity via a dihydroisoquinoline scaffold.
-
Shared Trait: Both compounds utilize sulfonyl groups for metabolic stability.
Future Research Directions
-
Synthetic Methodology: Develop enantioselective routes to access stereoisomers for chiral resolution studies.
-
Target Deconvolution: Employ chemoproteomics to identify protein targets in cancer cell lysates.
-
ADME Profiling: Assess hepatic microsomal stability and cytochrome P450 inhibition potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume